

# Comparative Crystallographic Analysis of Halogenated Pyridinium Salts

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## Compound of Interest

Compound Name: 4-Bromopyridazine Hydrobromide

Cat. No.: B1146793

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A guide for researchers, scientists, and drug development professionals on the structural insights from X-ray crystallography.

Please Note: Crystallographic data for **4-Bromopyridazine Hydrobromide** is not publicly available at the time of this publication. This guide provides a comparative analysis of two closely related and structurally significant compounds: 4-Bromopyridinium Hydrobromide and 4-Chloropyridinium Hydrochloride. This comparison serves to illustrate the methodologies and the type of structural information that can be obtained through X-ray crystallography, which would be applicable to the analysis of **4-Bromopyridazine Hydrobromide** were the data available.

## Introduction

X-ray crystallography is a pivotal technique in the fields of chemistry and drug discovery, providing precise information about the three-dimensional arrangement of atoms within a crystalline solid. This atomic-level detail is crucial for understanding the structure-property relationships of molecules, including active pharmaceutical ingredients (APIs) and their intermediates. Halogenated organic compounds, such as **4-Bromopyridazine Hydrobromide**, are of significant interest in medicinal chemistry due to the role of halogen bonding and other non-covalent interactions in molecular recognition and binding affinity.

This guide presents a comparative overview of the crystallographic data for two analogous compounds: 4-Bromopyridinium Hydrobromide and 4-Chloropyridinium Hydrochloride. By examining their crystal structures, we can infer how the substitution of a bromine atom with a

chlorine atom, and the corresponding counter-ion, influences the crystal packing and intermolecular interactions. This information is invaluable for rational drug design and the development of new crystalline forms of APIs with desired physicochemical properties.

## Data Presentation: Crystallographic Comparison

The following table summarizes the key crystallographic parameters for 4-Bromopyridinium Hydrobromide and 4-Chloropyridinium Hydrochloride, allowing for a direct comparison of their solid-state structures.

Parameter	4-Bromopyridinium Hydrobromide	4-Chloropyridinium Hydrochloride
Chemical Formula	C <sub>5</sub> H <sub>5</sub> Br <sub>2</sub> N	C <sub>5</sub> H <sub>5</sub> Cl <sub>2</sub> N
Crystal System	Orthorhombic	Monoclinic
Space Group	Pnma	P2 <sub>1</sub> /m
Unit Cell Dimensions		
a (Å)	19.33	8.52
b (Å)	6.94	6.25
c (Å)	5.58	6.13
α (°)	90	90
β (°)	90	108.8
γ (°)	90	90
Volume (Å <sup>3</sup> )	748.5	308.7
Z (molecules/unit cell)	4	2

## Experimental Protocols

The determination of a crystal structure by single-crystal X-ray diffraction involves a series of well-defined steps. Below is a generalized experimental protocol for small molecule crystallography.

## Crystal Growth

High-quality single crystals are a prerequisite for a successful X-ray diffraction experiment. For small organic molecules like halogenated pyridinium salts, suitable crystals are often grown from a saturated solution by slow evaporation of the solvent, or by slow cooling of a hot, saturated solution. A variety of solvents and solvent mixtures may be screened to find the optimal conditions for crystal growth.

## Crystal Mounting

A single crystal of suitable size (typically 0.1 - 0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head. The crystal can be affixed to a glass fiber or a loop using a cryo-protectant oil and is then flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to minimize radiation damage during data collection.

## Data Collection

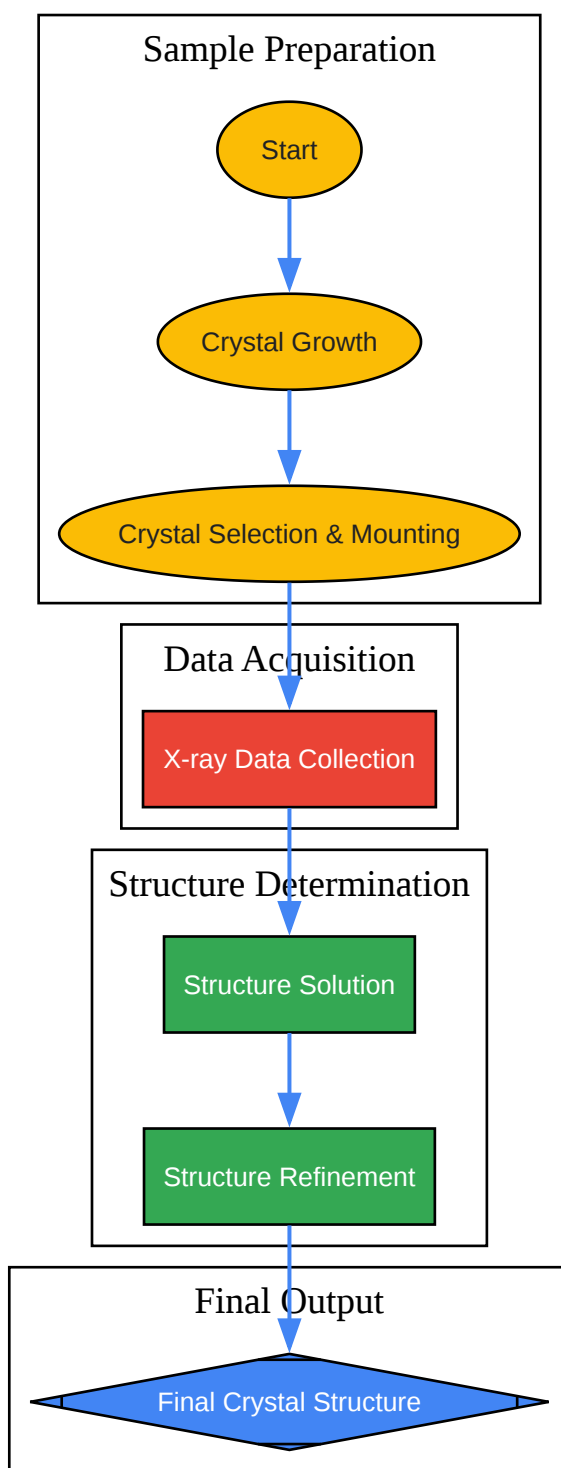
The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are detected. A complete dataset consists of a large number of diffraction spots (reflections), each with a specific intensity and position.

## Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is then solved using direct methods or Patterson methods. This initial model is subsequently refined against the experimental data to improve the atomic positions and thermal parameters, resulting in a final, accurate three-dimensional model of the molecule.

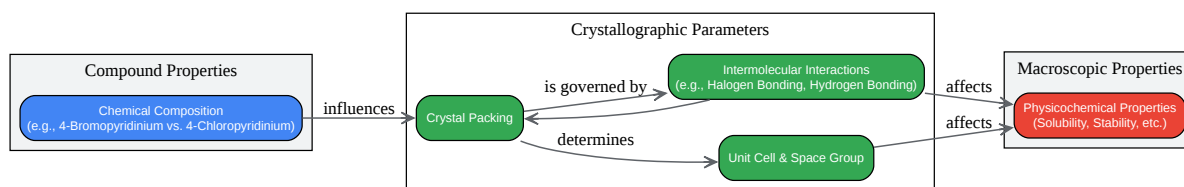
## Visualization of Experimental and Logical Workflows

To better illustrate the processes involved in X-ray crystallography and the relationships between key concepts, the following diagrams are provided.



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Caption: Experimental workflow for single-crystal X-ray crystallography.



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Caption: Logical relationship between chemical structure and material properties.

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